N-(3-chloro-4-methylphenyl)-2-[4-(3-chlorophenyl)piperazino]acetamide
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Description
N-(3-chloro-4-methylphenyl)-2-[4-(3-chlorophenyl)piperazino]acetamide is a useful research compound. Its molecular formula is C19H21Cl2N3O and its molecular weight is 378.3. The purity is usually 95%.
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Scientific Research Applications
Potential Pesticide Applications
N-derivatives of related compounds, including N-(3-chloro-4-methylphenyl)-2-[4-(3-chlorophenyl)piperazino]acetamide, have been characterized for potential use as pesticides. These derivatives have been examined through X-ray powder diffraction, providing data on their experimental peak positions, intensities, and unit-cell parameters (Olszewska, Tarasiuk, & Pikus, 2011).
Molecular Structure and Conformation
The conformation and molecular structure of similar N-arylacetamide compounds have been studied, providing insights into their geometric parameters and intermolecular interactions. Such research is critical for understanding the physical and chemical properties of these compounds (Gowda, Foro, & Fuess, 2007).
Pharmacological Evaluation
While avoiding details on drug use and side effects, it's worth noting that related N-arylacetamide derivatives have been evaluated for pharmacological properties, such as anxiolytic and skeletal muscle relaxant activities. Molecular docking studies have also been conducted to assess their interaction with biological targets (Verma, Kumar, & Kumar, 2017).
Synthesis and Production
Studies have been conducted on the synthesis of similar N-arylacetamide derivatives. These include the development of efficient synthesis methods and exploration of the chemical reactions involved, which are vital for large-scale production (Guillaume, Cuypers, Vervest, Smaele, & Leurs, 2003).
Antibacterial and Anticancer Activity
Some N-arylacetamide analogs have been synthesized and tested for their antibacterial and anticancer activities. This includes evaluating their effectiveness against various bacterial strains and cancer cell lines, providing a basis for potential therapeutic applications (Iqbal et al., 2017).
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O/c1-14-5-6-16(12-18(14)21)22-19(25)13-23-7-9-24(10-8-23)17-4-2-3-15(20)11-17/h2-6,11-12H,7-10,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFASQOMVNXCOCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477333-99-6 |
Source
|
Record name | N-(3-CHLORO-4-METHYLPHENYL)-2-(4-(3-CHLOROPHENYL)-1-PIPERAZINYL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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